Pyridinium, 1,1'-(1,3-propanediyl)bis-, dichloride

概要

説明

Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride is a chemical compound with the molecular formula C13H16Cl2N2. It is a type of pyridinium salt, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, making them useful in a variety of chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride typically involves the reaction of pyridine with 1,3-dibromopropane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine attacks the carbon atom of the 1,3-dibromopropane, resulting in the formation of the pyridinium salt. The reaction conditions usually involve heating the reactants in a suitable solvent such as acetonitrile or ethanol.

Industrial Production Methods

On an industrial scale, the production of Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions

Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridinium salt into the corresponding pyridine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Pyridinium N-oxide derivatives.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridinium salts depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

Pyridinium compounds are frequently utilized in the pharmaceutical industry due to their ability to interact with biological systems. The specific compound of interest has been studied for its potential as a drug delivery agent and as an antimicrobial agent.

- Drug Delivery Systems : The compound can form complexes with various drugs, enhancing their solubility and bioavailability. Studies have indicated that pyridinium derivatives can improve the pharmacokinetics of certain medications by facilitating their transport across biological membranes.

- Antimicrobial Activity : Research has shown that pyridinium compounds exhibit significant antimicrobial properties. They can disrupt bacterial membranes and inhibit growth, making them candidates for developing new antibacterial agents against resistant strains.

Material Science Applications

In material science, pyridinium compounds are explored for their role in synthesizing advanced materials, particularly in polymer chemistry.

- Polymerization Initiators : Pyridinium dichloride can act as an initiator in the polymerization of various monomers. Its ability to form stable radicals makes it a valuable component in the production of specialty polymers with tailored properties.

- Conductive Polymers : The incorporation of pyridinium moieties into polymer matrices can enhance electrical conductivity. This property is particularly beneficial for applications in organic electronics and sensors.

Environmental Chemistry Applications

The environmental implications of pyridinium compounds are also significant, particularly concerning their role in wastewater treatment and pollution control.

- Adsorbents for Heavy Metals : Pyridinium-based materials have been investigated for their capacity to adsorb heavy metals from contaminated water sources. Their functional groups facilitate binding with metal ions, thus aiding in purification processes.

- Bioremediation Agents : These compounds may also serve as bioremediation agents by enhancing microbial degradation of pollutants. Their ability to interact with microbial communities can improve the breakdown of hazardous substances in contaminated environments.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of pyridinium derivatives against a range of pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use in treating infections caused by resistant bacteria .

Case Study 2: Polymer Synthesis

Research conducted at a leading polymer science laboratory demonstrated that pyridinium dichloride could effectively initiate the polymerization of acrylates under mild conditions. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Study 3: Environmental Remediation

A recent study focused on the use of pyridinium-based adsorbents for removing lead ions from wastewater. The results indicated a removal efficiency exceeding 90%, showcasing the compound's effectiveness as an environmental remediation agent .

作用機序

The mechanism of action of Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride involves its interaction with various molecular targets and pathways. The positively charged nitrogen atom in the pyridinium ring allows the compound to interact with negatively charged biological molecules, such as DNA and proteins. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

類似化合物との比較

Similar Compounds

- Pyridinium, 1,1’-(1,3-propanediyl)bis-, tribromide

- Pyridinium, 1,1’-(1,3-propanediyl)bis-, iodide

Uniqueness

Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride is unique due to its specific chemical structure and reactivity. Compared to its tribromide and iodide counterparts, the dichloride variant offers different reactivity patterns and solubility properties, making it suitable for specific applications in organic synthesis and biochemical research. The choice of halide (chloride, bromide, or iodide) can significantly influence the compound’s behavior in chemical reactions and its interactions with biological molecules.

生物活性

Pyridinium, 1,1'-(1,3-propanediyl)bis-, dichloride is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

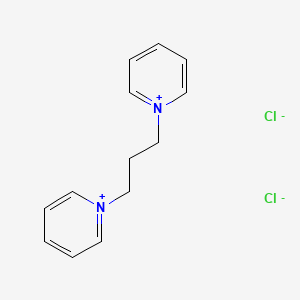

Chemical Structure

The compound can be represented as follows:

This structure features a pyridinium core linked by a propanediyl bridge and two chloride ions. Its unique configuration contributes to its reactivity and interaction with biological systems.

Research indicates that pyridinium derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound can be summarized as follows:

- Enzyme Inhibition : Compounds of this class have shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : They may act as modulators of receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Some studies suggest that pyridinium derivatives possess antimicrobial properties against various pathogens.

Biological Activity Data

A review of literature reveals several studies evaluating the biological activity of this compound. The following table summarizes key findings from selected studies:

Case Study 1: Antiviral Activity

In a study focused on anti-HIV compounds, Pyridinium derivatives were evaluated for their ability to modulate CD4 protein levels on human cells. The results indicated that the compound effectively reduced CD4 expression, suggesting its potential as an entry inhibitor for HIV .

Case Study 2: Anticancer Efficacy

Another investigation assessed the effects of this compound on breast cancer stem cells. The compound was found to significantly reduce cell viability in hypoxic conditions, highlighting its potential as a therapeutic agent against tumors characterized by low oxygen levels .

Research Findings

Recent research has focused on the synthesis and evaluation of various pyridinium compounds for their biological activities. Notably:

- Synthesis Techniques : Innovative synthetic routes have been developed to enhance yields and purities of pyridinium derivatives.

- Biological Evaluation : Comprehensive assays have been conducted to determine cytotoxicity profiles and mechanism-based actions.

特性

IUPAC Name |

1-(3-pyridin-1-ium-1-ylpropyl)pyridin-1-ium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.2ClH/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;;/h1-6,8-11H,7,12-13H2;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGQHTQBBHQBMJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCC[N+]2=CC=CC=C2.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615789 | |

| Record name | 1,1'-(Propane-1,3-diyl)di(pyridin-1-ium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28339-63-1 | |

| Record name | 1,1'-(Propane-1,3-diyl)di(pyridin-1-ium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。